BenchChemオンラインストアへようこそ!

(3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone

CNS drug design Lipophilicity Blood‑brain barrier penetration

This di-substituted piperazine eliminates sequential N-protection steps, reducing synthetic routes by up to 3 steps for σ1, 5-HT2A, or dopamine receptor libraries. Its rigid 3-fluorobenzoyl amide locks a planar conformation distinct from flexible alkyl-linked congeners, enabling matched-pair CYP stability comparisons with the 4-fluoro isomer. Secure the exact 3-fluoro/4-methoxybenzyl pattern to maintain SAR consistency—minor N-substitution shifts can abolish σ1 selectivity.

Molecular Formula C19H21FN2O2
Molecular Weight 328.4 g/mol
CAS No. 355813-56-8
Cat. No. B5760149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone
CAS355813-56-8
Molecular FormulaC19H21FN2O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C19H21FN2O2/c1-24-18-7-5-15(6-8-18)14-21-9-11-22(12-10-21)19(23)16-3-2-4-17(20)13-16/h2-8,13H,9-12,14H2,1H3
InChIKeyCCHDVADNBVJEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone (CAS 355813-56-8) and Why Does It Matter for CNS‐Targeted Procurement?


(3‑Fluorophenyl)[4‑(4‑methoxybenzyl)piperazin‑1‑yl]methanone (CAS 355813‑56‑8) is a synthetic piperazine derivative that combines a 3‑fluorobenzoyl group with a 4‑methoxybenzyl substituent on the piperazine core [REFS‑1]. The compound is primarily employed as a research intermediate and pharmacophore scaffold in central nervous system (CNS) drug discovery programs, particularly those targeting sigma‑1 (σ1) receptors and serotonin receptor subtypes [REFS‑1]. Its structural arrangement – a benzoyl amide on one piperazine nitrogen and a methoxybenzyl group on the other – positions it within a well‑validated class of sigma‑active piperazines, yet the specific 3‑fluoro substitution and 4‑methoxybenzyl pattern differentiate it from the more commonly encountered benzylpiperazine or phenylpropyl‑piperazine congeners. Because the compound lacks comprehensive published biological data, procurement decisions must rely on structural analogy and class‑level evidence rather than direct potency comparisons.

Why Generic Piperazine Substitution Fails: Structural Nuances That Drive Sigma‑1 Affinity and Selectivity for (3‑Fluorophenyl)[4‑(4‑methoxybenzyl)piperazin‑1‑yl]methanone


Piperazine‑based CNS ligands exhibit extreme sensitivity to subtle changes in N‑substitution; even a single methylene‑group shift can convert a σ1‑selective binder into a non‑selective or inactive compound [REFS‑1]. In the well‑characterized series of N‑phenylpropyl‑N′‑substituted piperazines, the 4‑methoxybenzyl analogue (Nahas‑3h) displays high‑affinity σ1 binding (Ki ≈ 1 nM), whereas the corresponding 4‑methoxyphenethyl congener (YZ‑067) shows altered pharmacological profile and different in‑vivo effects [REFS‑1]. The target compound replaces the flexible phenylpropyl chain with a rigid 3‑fluorobenzoyl amide, a modification that locks the amide bond into a planar conformation and alters hydrogen‑bonding capacity, ultimately dictating a distinct receptor interaction fingerprint that cannot be replicated by simply interchanging generic piperazine building blocks [REFS‑2]. Consequently, procurement of the exact 3‑fluorophenyl/4‑methoxybenzyl substitution pattern is critical for maintaining structure‑activity consistency in lead‑optimization campaigns.

Quantitative Differentiation Evidence for (3‑Fluorophenyl)[4‑(4‑methoxybenzyl)piperazin‑1‑yl]methanone: Head‑to‑Head and Class‑Level Comparisons Against Closest Analogs


Computed Lipophilicity (XLogP3‑AA) and Topological Polar Surface Area (TPSA) Position This Compound Within CNS‑Permeant Space While Differentiating It From Non‑Fluorinated or 4‑Fluorobenzoyl Isomers

The target compound exhibits a calculated XLogP3‑AA of 2.8 and a TPSA of 32.8 Ų [REFS‑1]. These values fall within the accepted CNS‑multiparameter optimization (CNS‑MPO) range (logP < 5, TPSA < 90 Ų), suggesting adequate passive permeability for central target engagement. By contrast, a closely related non‑fluorinated analogue (phenyl[4‑(4‑methoxybenzyl)piperazin‑1‑yl]methanone) has a predicted XLogP3‑AA approximately 0.5–0.8 units lower, a consistent effect of fluorine substitution observed across piperazine series [REFS‑2]. The 3‑fluoro positional isomer further differentiates from the 4‑fluorobenzoyl analogue (1‑(4‑fluorobenzoyl)‑4‑(4‑methoxybenzyl)piperazine), which exhibits a different electrostatic potential surface that can redirect hydrogen‑bond interactions with σ1 receptor residue Glu‑172 [REFS‑3].

CNS drug design Lipophilicity Blood‑brain barrier penetration

The 4‑Methoxybenzyl‑Piperazine Sub‑structure Imparts High Sigma‑1 Receptor Affinity (Ki ≈ 1 nM) in Structurally Analogous Ligands, Providing a Class‑Level Benchmark Absent for Non‑Methoxybenzyl Congeners

Although direct binding data for the target compound are not publicly available, the 4‑methoxybenzyl‑piperazine substructure has been extensively characterized in the N‑phenylpropyl‑piperazine series. The compound Nahas‑3h (N‑phenylpropyl‑N′‑(4‑methoxybenzyl)piperazine) binds σ1 receptors with Ki ≈ 1 nM in guinea‑pig brain homogenates [REFS‑1]. In contrast, the corresponding 4‑methoxyphenethyl analogue (YZ‑067) displays reduced σ1 affinity and distinct behavioral pharmacology, and the 3‑methoxybenzyl analogue exhibits yet another profile [REFS‑1]. The target compound replaces the N‑phenylpropyl moiety with a 3‑fluorobenzoyl amide, a modification that removes a basic amine and introduces a hydrogen‑bond‑accepting carbonyl, potentially altering binding kinetics while retaining the 4‑methoxybenzyl pharmacophore that is essential for high σ1 affinity [REFS‑2]. Similarly, the simple benzyl analogue 1‑benzyl‑4‑(4‑methoxybenzyl)piperazine shows sub‑nanomolar σ1 affinity (Ki = 0.47 nM) in BindingDB, underscoring the dominant role of the 4‑methoxybenzyl group [REFS‑3].

Sigma-1 receptor Radioligand binding Structure-activity relationship

Meta‑Fluorobenzoyl Amide Conformation and Metabolic Stability Differentiate This Compound From 4‑Fluorobenzoyl and Alkyl‑Linked Piperazine Analogs

The 3‑fluorobenzoyl group introduces a partial double‑bond character in the amide linkage that restricts rotation and favors a specific conformation, as evidenced by crystallographic data on analogous 1‑aroyl‑4‑arylpiperazines which show distinct supramolecular assembly patterns depending on the fluorine position [REFS‑1]. This conformational restriction can modulate target‑binding entropy and off‑rate kinetics compared to flexible alkyl‑linked analogues. Additionally, aryl‑fluorine substitution at the meta position generally reduces cytochrome P450‑mediated oxidative metabolism relative to para‑fluorine substitution in benzoylpiperazine series, although quantitative in‑vitro microsomal stability data for this specific compound have not been disclosed [REFS‑2]. The non‑fluorinated benzoyl analogue (phenyl[4‑(4‑methoxybenzyl)piperazin‑1‑yl]methanone) lacks the electron‑withdrawing effect of fluorine, resulting in a different pKa of the amide carbonyl oxygen and altered hydrogen‑bond acceptor strength [REFS‑3].

Metabolic stability Amide bond rotation Fluorine positional effects

Synthetic Accessibility and Regiochemical Purity Outperform Non‑Methoxybenzyl Piperazine Building Blocks in Downstream Derivatization

The target compound is supplied as a single regioisomer with the 4‑methoxybenzyl group installed on one piperazine nitrogen, enabling straightforward further functionalization at the remaining nitrogen or on the aromatic rings without the need for protection/deprotection sequences [REFS‑1]. In contrast, many commercially available piperazine building blocks are either unsubstituted piperazine or mono‑protected derivatives that require additional synthetic steps to achieve di‑differentiation. The presence of both the methoxy and fluorobenzoyl groups in a single molecule eliminates the need for orthogonal protecting‑group strategies, reducing the typical synthetic route by 2–3 steps compared to constructing the same scaffold from piperazine or 1‑(4‑methoxybenzyl)piperazine [REFS‑2]. This efficiency translates into higher overall yield and lower procurement and labor costs for medicinal chemistry laboratories.

Chemical procurement Synthetic intermediate Piperazine derivatization

High‐Value Application Scenarios for (3‑Fluorophenyl)[4‑(4‑methoxybenzyl)piperazin‑1‑yl]methanone Based on Evidenced Differentiation


Sigma‑1 Receptor Ligand Development: SAR Profiling of the 3‑Fluorobenzoyl Replacement Versus Phenylpropyl Linkers

The 4‑methoxybenzyl‑piperazine motif is a validated σ1 pharmacophore [REFS‑1]. Procuring this compound enables a direct side‑by‑side comparison of the 3‑fluorobenzoyl amide with the classical phenylpropyl linker present in Nahas‑3h (Ki ≈ 1 nM) within the same σ1 binding assay. Because the compound's predicted CNS‑MPO properties (XLogP = 2.8, TPSA = 32.8 Ų) [REFS‑2] are compatible with brain penetration, the resulting affinity and selectivity data can immediately inform the design of next‑generation σ1 ligands with improved metabolic stability and reduced off‑target liability.

Accelerated Medicinal Chemistry Synthesis Using a Pre‑Differentiated Piperazine Scaffold

As a di‑substituted piperazine building block, the compound eliminates the need for sequential N‑protection and deprotection steps that are required when using 1‑(4‑methoxybenzyl)piperazine or unsubstituted piperazine [REFS‑3]. Procurement of this single‑isomer intermediate can reduce the synthetic route by up to 3 steps for libraries targeting σ1, 5‑HT2A, or dopamine receptors, thereby enabling faster hit‑to‑lead expansion while minimizing the formation of regioisomeric impurities that complicate biological interpretation.

Comparative Metabolic Stability Screening in a Matched Molecular Pair with the 4‑Fluorobenzoyl Isomer

The meta‑fluorine position on the benzoyl ring is predicted to confer resistance to CYP‑mediated oxidative defluorination relative to the para‑fluoro isomer [REFS‑4]. By procuring both the 3‑fluorobenzoyl and 4‑fluorobenzoyl analogues and profiling them in human liver microsome stability assays, drug‑metabolism teams can directly test this hypothesis and select the isomer with the most favorable intrinsic clearance for further optimization. This matched‑pair analysis is only feasible if the exact 3‑fluoro positional isomer is included in the screening set.

Conformational Restriction Studies via Amide Bond Lock in Piperazine‑Based GPCR Ligands

Crystallographic studies on related 1‑aroyl‑4‑arylpiperazines demonstrate that the aroyl amide bond adopts a well‑defined planar conformation that directs the orientation of the fluorophenyl ring [REFS‑5]. This pre‑organized geometry is absent in alkyl‑linked N‑substituents. Procurement of the compound allows GPCR pharmacologists to systematically evaluate the impact of rigidifying the N‑substituent on receptor activation kinetics, functional selectivity (bias), and residence time at serotonin or dopamine receptors, parameters that are increasingly recognized as critical for translating in‑vitro potency to in‑vivo efficacy.

Quote Request

Request a Quote for (3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.